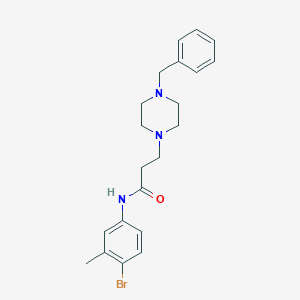![molecular formula C17H18F2N2O B248182 3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248182.png)
3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide is a compound that belongs to the class of amides. It is also known as DFP-10825 and has been widely used in scientific research. This compound has shown promising results in various studies, and its potential for future research is immense.
Mécanisme D'action
The mechanism of action of 3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can alter the expression of genes that are involved in various disease processes.
Biochemical and Physiological Effects
3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide in lab experiments is its specificity towards HDACs. This compound has been found to selectively inhibit the activity of HDACs, which makes it an ideal tool for studying the role of these enzymes in disease processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide. One area of interest is the use of this compound in combination with other drugs for the treatment of cancer. Another potential direction for research is the study of the effects of this compound on epigenetic regulation in various disease processes. Additionally, the development of more soluble analogs of this compound could lead to improved efficacy and ease of use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide involves the reaction of 3,4-difluorobenzoyl chloride with N-benzyl-N-methylamine in the presence of a base. The reaction yields the desired product, which is then purified using column chromatography.
Applications De Recherche Scientifique
3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide has been extensively used in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the symptoms of neurodegenerative diseases.
Propriétés
Nom du produit |
3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide |
|---|---|
Formule moléculaire |
C17H18F2N2O |
Poids moléculaire |
304.33 g/mol |
Nom IUPAC |
3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C17H18F2N2O/c1-21(12-13-5-3-2-4-6-13)10-9-17(22)20-14-7-8-15(18)16(19)11-14/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
Clé InChI |
FZRODLTYNSZVDS-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)NC1=CC(=C(C=C1)F)F)CC2=CC=CC=C2 |
SMILES canonique |
CN(CCC(=O)NC1=CC(=C(C=C1)F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248106.png)
![3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide](/img/structure/B248107.png)

![N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248111.png)
![N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248112.png)


![3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide](/img/structure/B248117.png)


